5-methyl-7-nitro-1H-indazole
Overview
Description
5-Methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a nitro group at the 7th position and a methyl group at the 5th position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary targets of 5-methyl-7-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of Nitric Oxide (NO) , a messenger molecule with diverse functions throughout the body .
Mode of Action
This compound acts as a selective inhibitor for these Nitric Oxide Synthases . By inhibiting these enzymes, it prevents the conversion of arginine to citrulline and nitric oxide (NO) . This results in a decrease in the levels of NO in the body .
Biochemical Pathways
The inhibition of Nitric Oxide Synthases affects the Nitric Oxide pathway . Nitric Oxide is a key player in various physiological and pathological processes. It mediates vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway . It also mediates tumoricidal and bactericidal actions in macrophages .
Result of Action
The inhibition of Nitric Oxide Synthases by this compound leads to a decrease in the production of Nitric Oxide. This can have various molecular and cellular effects, depending on the specific physiological or pathological context. For instance, in macrophages, the reduction of NO production can affect their tumoricidal and bactericidal actions .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to possess anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Cellular Effects
Indazole derivatives have been found to have a wide range of effects on various types of cells and cellular processes .
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indazole derivatives have been found to have a variety of effects over time in laboratory settings .
Dosage Effects in Animal Models
Indazole derivatives have been found to have a variety of effects at different dosages in animal models .
Metabolic Pathways
Indazole derivatives have been found to be involved in a variety of metabolic pathways .
Transport and Distribution
Indazole derivatives have been found to be transported and distributed within cells and tissues in a variety of ways .
Subcellular Localization
Indazole derivatives have been found to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-7-nitro-1H-indazole typically involves the nitration of 5-methyl-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Reduction: 5-Methyl-7-amino-1H-indazole.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methyl-7-nitro-1H-indazole has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable nitro group.
Comparison with Similar Compounds
5-Methyl-1H-indazole: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitro-1H-indazole: Lacks the methyl group, which affects its reactivity and biological activity.
5-Methyl-7-amino-1H-indazole: Formed by the reduction of 5-methyl-7-nitro-1H-indazole, with distinct biological activities.
Uniqueness: this compound is unique due to the presence of both the nitro and methyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-7-nitro-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-4-9-10-8(6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAQVEMIIHGGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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